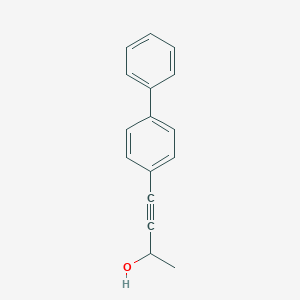
4-Biphenyl-4-yl-but-3-yn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenyl-4-yl-but-3-yn-2-ol is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol It is characterized by a biphenyl group attached to a butyn-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by mixing an aryl iodide with a terminal alkyne in the presence of a palladium catalyst (10% Pd/C), triphenylphosphine (PPh3), and copper iodide (CuI) under an inert atmosphere of argon . The reaction mixture is stirred at 85°C for 10-24 hours, followed by purification through column chromatography using hexane/ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Biphenyl-4-yl-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-but-3-yn-2-one or biphenyl-4-yl-but-3-ynoic acid.
Reduction: Formation of biphenyl-4-yl-but-3-en-2-ol or biphenyl-4-yl-butane-2-ol.
Substitution: Formation of biphenyl-4-yl-but-3-yn-2-chloride or biphenyl-4-yl-but-3-yn-2-bromide.
科学研究应用
4-Biphenyl-4-yl-but-3-yn-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Biphenyl-4-yl-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the biphenyl and alkyne moieties can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
相似化合物的比较
Similar Compounds
4-Phenylbut-3-yn-2-ol: Similar structure but with a single phenyl group instead of a biphenyl group.
4-Biphenyl-4-yl-but-3-en-2-ol: Similar structure but with an alkene group instead of an alkyne group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Biphenyl-4-yl-but-3-yn-2-ol is unique due to its combination of a biphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
属性
分子式 |
C16H14O |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3 |
InChI 键 |
PCGOFSQSJBXALH-UHFFFAOYSA-N |
规范 SMILES |
CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


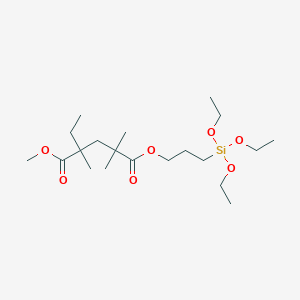

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
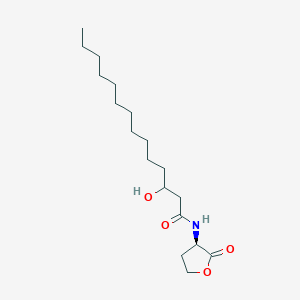
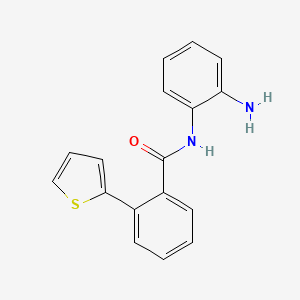
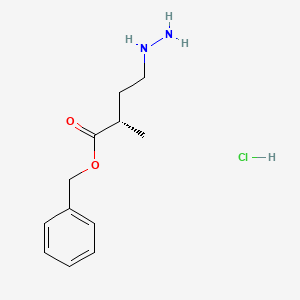
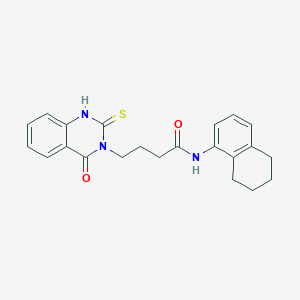
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120946.png)
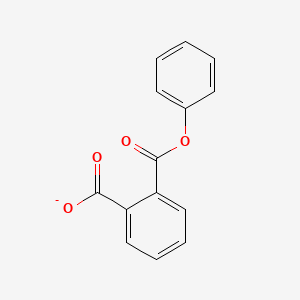
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)
![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)

